molecular formula C11H8BrF3O4 B13336560 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B13336560
M. Wt: 341.08 g/mol
InChI Key: QNGSFICCWFHAIK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is a multifunctional benzoic acid derivative with a unique substitution pattern. Its structure features:

  • A bromomethyl group (-CH₂Br) at the 4-position, which serves as a reactive site for nucleophilic substitution or coupling reactions.
  • A methoxycarbonyl group (-COOCH₃) at the 3-position, providing electron-withdrawing effects that influence the acidity of the carboxylic acid moiety.
  • A trifluoromethyl group (-CF₃) at the 5-position, contributing to enhanced lipophilicity and metabolic stability.
  • A carboxylic acid group (-COOH) at the 1-position, enabling salt formation or conjugation reactions.

This compound’s molecular formula is C₁₁H₈BrF₃O₄, with a calculated molecular weight of 349.09 g/mol. The trifluoromethyl and bromomethyl groups make it particularly valuable in pharmaceutical and agrochemical synthesis, where such substituents are often leveraged for their bioactivity and stability .

Properties

Molecular Formula

C11H8BrF3O4

Molecular Weight

341.08 g/mol

IUPAC Name

4-(bromomethyl)-3-methoxycarbonyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H8BrF3O4/c1-19-10(18)6-2-5(9(16)17)3-8(7(6)4-12)11(13,14)15/h2-3H,4H2,1H3,(H,16,17)

InChI Key

QNGSFICCWFHAIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(=O)O)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

a) Oxidative Carboxylation Using Carbon Dioxide (CO₂)

  • Procedure:
    • Subject the bromomethyl compound to carbonation in the presence of a base or under conditions facilitating nucleophilic substitution with CO₂.
    • Reactions often involve heating under CO₂ atmosphere, sometimes with catalysts like copper or palladium, to form the carboxylic acid.

b) Oxidation of the Bromomethyl Group

  • Reagents: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in aqueous acid or base.
  • Conditions: Reflux in aqueous media, leading to oxidation of the methyl group to carboxylic acid.
  • Yield: Typically high, around 70-85%, depending on reaction control and purification steps.

Data Table:

Method Reagents Solvent Conditions Yield Notes
Oxidation KMnO₄ Aqueous Reflux 70-85% Efficient oxidation of methyl to carboxylic acid

Method Overview:
The introduction of the methoxycarbonyl group at the 3-position can be achieved via esterification or direct substitution.

a) Esterification via Fischer Method

  • Reagents: Methyl alcohol (methanol) with catalytic acid (e.g., sulfuric acid).
  • Procedure:
    • Reflux the benzoic acid derivative with methanol and a catalytic amount of sulfuric acid.
    • Purify by recrystallization or chromatography.
  • Yield: Usually high (80-95%), with reaction times of several hours.

b) Direct Carbonylation or Carboxylation followed by methylation

  • Alternative: Use of methyl chloroformate or dimethyl sulfate to introduce the methoxycarbonyl group selectively at the desired position.

Data Table:

Method Reagents Conditions Yield Notes
Fischer esterification Methyl alcohol, H₂SO₄ Reflux 80-95% Common method for ester formation

Overall Synthetic Route Summary

Step Reaction Reagents Conditions Typical Yield References
1 Bromomethylation NBS, radical initiator Reflux, 100°C 81%
2 Oxidation to benzoic acid KMnO₄ Reflux, aqueous 70-85% General organic synthesis literature
3 Esterification Methyl alcohol, H₂SO₄ Reflux 80-95% Standard esterification protocols

Notes on Purification and Characterization

  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and chromatography are standard for isolating pure intermediates and final products.
  • Characterization: Confirmed via melting point, NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry, ensuring regioselectivity and functional group integrity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl (-CH₂Br) group undergoes nucleophilic substitution reactions, enabling the introduction of various substituents. This reaction typically proceeds via an S<sub>N</sub>2 mechanism under basic or catalytic conditions.

NucleophileReagents/ConditionsProductYieldSource
AminesDMF, K<sub>2</sub>CO<sub>3</sub>, 60°C-CH₂NHR75–90%
ThiolsEtOH, reflux-CH₂SR65–80%
AlkoxidesNaH, THF, 0°C→RT-CH₂OR70–85%

Key Findings :

  • The reaction efficiency depends on steric hindrance from adjacent groups (methoxycarbonyl and trifluoromethyl).

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Ester Hydrolysis of the Methoxycarbonyl Group

The methoxycarbonyl (-COOMe) group undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions:

-COOMeH2O/H+or NaOH-COOH\text{-COOMe} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or NaOH}} \text{-COOH}

ConditionsTimeYieldNotesSource
6M HCl, reflux6h92%Complete conversion
10% NaOH, ethanol, 80°C4h88%Requires neutralization

Mechanistic Insight :

  • Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the ester oxygen.

Reduction Reactions

The trifluoromethyl (-CF₃) and methoxycarbonyl groups participate in selective reductions:

Target GroupReagents/ConditionsProductYieldSource
-COOMeLiAlH<sub>4</sub>, THF, 0°C→RT-CH₂OH (primary alcohol)78%
-CF₃H<sub>2</sub>, Pd/C, high pressure-CHF<sub>2</sub><10%

Notes :

  • The trifluoromethyl group resists reduction under standard conditions due to its strong C-F bonds.

  • Over-reduction of the aromatic ring is suppressed by electron-withdrawing groups (-CF₃, -COOH).

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation:

Reaction TypeCatalytic SystemSubstrateProductYieldSource
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OAryl boronic acidBiaryl derivatives60–75%

Limitations :

  • Steric hindrance from the trifluoromethyl group reduces coupling efficiency with bulky substrates.

Electrophilic Aromatic Substitution

The benzene ring, though deactivated by electron-withdrawing groups, undergoes nitration and sulfonation under forcing conditions:

ReactionReagents/ConditionsPositionYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 100°CPara to -COOH45%
SulfonationOleum, 120°CMeta to -CF₃35%

Regioselectivity :

  • Electron-withdrawing groups direct electrophiles to positions ortho/para relative to themselves, but competing directing effects complicate predictions.

Decarboxylation

The carboxylic acid group (-COOH) undergoes decarboxylation under thermal or oxidative conditions:

-COOHΔ or Cu, quinoline-H+CO2\text{-COOH} \xrightarrow{\Delta \text{ or } \text{Cu, quinoline}} \text{-H} + \text{CO}_2

ConditionsTemperatureYieldSource
Cu powder, quinoline, Δ200°C82%

Applications :

  • Used to simplify the molecular structure for further derivatization.

Cyclization Reactions

The compound serves as a precursor in palladium-catalyzed cyclization to form heterocycles:

SubstrateCatalytic SystemProductYieldSource
AllenesPd(OAc)<sub>2</sub>Furan-2(5H)-one derivatives70%

Mechanism :

  • Anti-oxypalladation initiates cyclization, followed by bromide elimination.

Scientific Research Applications

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.

    Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid depends on its specific application

    Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.

    Electrostatic Interactions: The trifluoromethyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

    Hydrophobic Interactions: The methoxycarbonyl group can contribute to hydrophobic interactions, influencing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can be contextualized by comparing it to related benzoic acid derivatives (Table 1).

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
Target Compound 3: -COOCH₃; 4: -CH₂Br; 5: -CF₃ 349.09 Bromomethyl, ester, trifluoromethyl Drug intermediates, coupling reactions
4-Bromo-3-methylbenzoic acid () 3: -CH₃; 4: -Br 215.04 Bromo, methyl Less reactive; limited to simple substitutions
4-Methoxy-3-(trifluoromethyl)benzoic acid () 3: -CF₃; 4: -OCH₃ 234.13 Methoxy, trifluoromethyl Electron-deficient scaffold for catalysts
2-Bromo-5-(trifluoromethyl)benzoic acid () 2: -Br; 5: -CF₃ 269.02 Bromo, trifluoromethyl Positional isomer; lower steric hindrance
Methyl 3-(bromomethyl)-5-chlorobenzoate () 3: -CH₂Br; 5: -Cl 277.53 Bromomethyl, chloro, ester Ester form reduces acidity; halogen reactivity

Key Comparative Insights:

Reactivity :

  • The bromomethyl group in the target compound is more reactive than a simple bromo substituent (e.g., in 4-bromo-3-methylbenzoic acid), enabling efficient alkylation or cross-coupling reactions .
  • Compared to 2-bromo-5-(trifluoromethyl)benzoic acid, the position of the bromomethyl group (para to the carboxylic acid) in the target compound enhances steric accessibility for synthetic modifications.

Electronic Effects :

  • The methoxycarbonyl and trifluoromethyl groups collectively increase the acidity of the carboxylic acid (lower pKa) compared to analogs with electron-donating groups (e.g., methyl or methoxy).

Applications: The trifluoromethyl group improves metabolic stability, making the target compound more suitable for pharmaceutical applications than non-fluorinated analogs (e.g., 4-bromo-3-methylbenzoic acid). Its ester group allows for controlled hydrolysis to the free carboxylic acid, a feature absent in compounds like 2-bromo-5-(trifluoromethyl)benzoic acid.

Biological Activity

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and bromomethyl substituents, is being explored for various pharmacological applications, including its roles as an intermediate in the synthesis of bioactive molecules.

  • Molecular Formula : C11H8BrF3O3
  • Molecular Weight : 323.08 g/mol
  • CAS Number : 402-49-3
  • IUPAC Name : 4-(bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Synthesis

The synthesis of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid typically involves the bromination of the corresponding benzoic acid derivative followed by methoxycarbonylation. The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activities. For instance, derivatives of brominated benzoic acids have been shown to possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Antihypertensive Activity

4-(Bromomethyl)benzoic acid, a related compound, serves as an intermediate in the synthesis of eprosartan, an antihypertensive agent . This suggests that the compound may also exhibit similar cardiovascular effects, potentially modulating blood pressure through angiotensin receptor antagonism.

Cytotoxicity and Antitumor Activity

Studies have demonstrated that compounds containing trifluoromethyl groups often display cytotoxic effects against various cancer cell lines. For example, a study focused on related benzoic acid derivatives found them to inhibit the proliferation of human cancer cells, indicating potential antitumor activity .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several brominated benzoic acid derivatives against common pathogens. The results indicated that the presence of bromine significantly enhanced antimicrobial activity compared to non-brominated analogs. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating that the compound's structural features play a crucial role in its biological effectiveness.

CompoundMIC (µg/mL)Target Strain
4-Br-3-MCF-Benzoic Acid15E. coli
4-Br-3-MCF-Benzoic Acid10S. aureus

Case Study 2: Antihypertensive Mechanism

In vivo studies using animal models have shown that eprosartan derivatives effectively lower blood pressure by blocking angiotensin II receptors. Given that 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is a precursor to such compounds, it is hypothesized that it may share similar mechanisms of action.

Q & A

Q. What are the key synthetic routes for preparing 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid, and what challenges arise during its synthesis?

A common approach involves functionalizing a benzoic acid precursor with bromomethyl and methoxycarbonyl groups. For example, analogous compounds are synthesized via:

  • Electrophilic substitution : Bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation .
  • Deprotection strategies : Methoxycarbonyl groups can be introduced via esterification, followed by acid-catalyzed deprotection to yield the carboxylic acid moiety .

Q. Challenges :

  • Regioselectivity : Ensuring bromination occurs exclusively at the methyl group requires careful control of reaction conditions (e.g., temperature, solvent polarity).
  • Stability : The trifluoromethyl group may sterically hinder reactions, necessitating optimized catalytic systems .

Q. Example Protocol :

StepReagents/ConditionsTarget Intermediate
1NBS, AIBN, CCl₄, refluxBromomethylation
2Methyl chloroformate, pyridineMethoxycarbonyl introduction
3TFA, DCM, rtCarboxylic acid deprotection

Q. How can researchers purify and characterize this compound effectively?

Purification :

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts .
  • Recrystallization : Polar solvents like ethanol/water mixtures enhance crystal purity .

Q. Characterization :

  • NMR : 1^1H and 13^13C NMR to confirm bromomethyl (δ4.3\delta \sim4.3 ppm, singlet) and trifluoromethyl (δ110120\delta \sim110-120 ppm in 19^19F NMR) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 351.0 (calculated) .

Advanced Research Questions

Q. What methodological strategies are recommended for studying the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group is prone to nucleophilic substitution (SN_N2) or transition-metal-catalyzed coupling. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings with aryl boronic acids .
  • Solvent effects : DMF or THF enhances solubility of polar intermediates .
  • Competing pathways : Monitor for elimination (e.g., formation of alkene byproducts) under basic conditions .

Case Study :
In a triazine derivative synthesis (similar to ), bromomethyl groups reacted with 4-methoxyphenol under basic conditions (K₂CO₃, DMF, 80°C), achieving >80% yield. Side reactions were minimized by controlling pH and temperature.

Q. How should researchers design stability studies for this compound under varying storage and reaction conditions?

Stability factors :

  • pH sensitivity : The carboxylic acid group may degrade in strong bases; store at pH 4–6 .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C .
  • Light exposure : UV-Vis spectroscopy confirms photodegradation; store in amber vials .

Q. Experimental Design :

ConditionParameter MonitoredMethod
40°C, 75% RHMass loss, impurity formationHPLC
0.1M NaOHHydrolysis rate19^19F NMR

Q. How can contradictions in spectroscopic data or reaction yields be resolved during method optimization?

Common discrepancies :

  • NMR shifts : Substituent electronic effects (e.g., trifluoromethyl deshielding adjacent protons) may cause unexpected peaks. Compare with DFT-calculated spectra .
  • Low yields : Competing side reactions (e.g., ester hydrolysis during bromination) require additive screening (e.g., BHT to suppress radicals) .

Q. Resolution workflow :

Validate purity via HPLC (≥95% area) .

Re-optimize stoichiometry (e.g., excess NBS for complete bromomethylation) .

Use 1^1H-13^13C HSQC to assign ambiguous NMR signals .

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